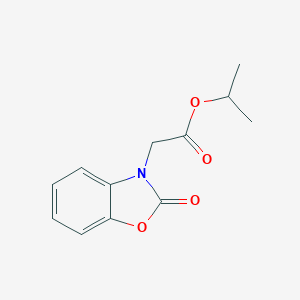![molecular formula C15H12Cl2N2O B352914 [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 500149-05-3](/img/structure/B352914.png)
[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Wirkmechanismus
Target of Action
The compound [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol, also known as 2,4-Dichlorobenzyl alcohol, is a mild antiseptic . It is able to kill bacteria and viruses associated with mouth and throat infections . Therefore, its primary targets are the bacteria and viruses that cause these infections.
Mode of Action
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This disruption of protein structure can inhibit the function of bacteria and viruses, leading to their death .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the biochemical pathways of the bacteria and viruses. By denaturing proteins, it disrupts the normal functioning of these pathogens, affecting their ability to infect and cause disease .
Pharmacokinetics
It is commonly used in throat lozenges , suggesting that it is likely absorbed through the mucous membranes in the mouth and throat.
Result of Action
The result of the action of 2,4-Dichlorobenzyl alcohol is the reduction or elimination of bacteria and viruses in the mouth and throat, leading to relief from infections . This can result in a decrease in symptoms such as sore throat and difficulty swallowing .
Action Environment
The action of 2,4-Dichlorobenzyl alcohol can be influenced by environmental factors. For example, the presence of other substances, such as those found in throat lozenges, may enhance its antiseptic effect . .
Eigenschaften
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(12(17)7-11)8-19-14-4-2-1-3-13(14)18-15(19)9-20/h1-7,20H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGUARRIXHQBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({5-[(2-Amino-2-oxoethyl)(3-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B352850.png)
![1-phenyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclopentanecarboxamide](/img/structure/B352852.png)
![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B352858.png)


![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)
![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)



![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)
![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)